An In-depth Technical Guide to N-(5-Bromo-4-methylpyridin-2-yl)acetamide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to N-(5-Bromo-4-methylpyridin-2-yl)acetamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Bromo-4-methylpyridin-2-yl)acetamide is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular architectures, particularly for kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its application in the development of targeted therapeutics. The narrative emphasizes the causal relationships behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Introduction: A Versatile Scaffold in Medicinal Chemistry
Substituted pyridine derivatives are privileged structures in drug discovery, appearing in a multitude of approved therapeutic agents. The unique electronic and steric properties of the pyridine ring, combined with the strategic placement of functional groups, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. N-(5-Bromo-4-methylpyridin-2-yl)acetamide, with its bromo, methyl, and acetamido moieties, presents a versatile platform for chemical elaboration. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. The acetamido group can participate in hydrogen bonding interactions, often crucial for binding to biological targets, while the methyl group can influence solubility and steric interactions within a binding pocket. This guide will delve into the essential chemical aspects of this compound, providing a robust foundation for its use in research and development.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical intermediate.
| Property | Value | Reference |
| CAS Number | 142404-82-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉BrN₂O | [1][2][3][4][5] |
| Molecular Weight | 229.07 g/mol | [1][2][3][4][5] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not explicitly available in searched literature. | |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and methanol. |
Safety Information:
N-(5-Bromo-4-methylpyridin-2-yl)acetamide is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of N-(5-Bromo-4-methylpyridin-2-yl)acetamide: A Two-Step Approach
The synthesis of N-(5-Bromo-4-methylpyridin-2-yl)acetamide is most effectively achieved through a two-step process, commencing with the regioselective bromination of 2-amino-4-methylpyridine, followed by the acylation of the resulting intermediate.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
The critical first step is the selective bromination of 2-amino-4-methylpyridine at the 5-position. The use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-Dimethylformamide (DMF) provides high regioselectivity and yield, minimizing the formation of di-brominated or other isomeric by-products.[6][7][8]
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the resulting solution in an ice bath.[6]
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period that allows for effective temperature control.[6]
-
Reaction Monitoring: After the complete addition of NBS, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[6]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water, which will induce the precipitation of a brown solid.[6][7]
-
Purification: Collect the precipitate by filtration using a Büchner funnel and wash it thoroughly with water.[6] The dried brown solid is then washed with 164 ml of acetonitrile to remove impurities.[7] After a final filtration and drying, the desired product, 2-amino-5-bromo-4-methylpyridine, is obtained as a brown solid with a reported yield of approximately 80%.[6][7]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ability to provide a low concentration of bromine in situ, which helps in controlling the reaction and enhancing regioselectivity, thereby minimizing over-bromination.
-
N,N-Dimethylformamide (DMF): DMF is an excellent polar aprotic solvent that facilitates the dissolution of the starting materials and reagents, promoting a homogenous reaction environment.
-
Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic nature of the bromination reaction and to prevent the formation of undesired by-products.
Caption: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
Step 2: Acetylation of 2-Amino-5-bromo-4-methylpyridine
The final step involves the acylation of the amino group of 2-amino-5-bromo-4-methylpyridine to yield N-(5-Bromo-4-methylpyridin-2-yl)acetamide. This is a standard N-acylation reaction, typically carried out using acetic anhydride in the presence of a base like pyridine, which also serves as the solvent.
Generalized Experimental Protocol:
-
Reaction Setup: Dissolve 2-amino-5-bromo-4-methylpyridine (1.0 equivalent) in pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution to 0°C using an ice bath and add acetic anhydride (1.1-1.5 equivalents) dropwise.
-
Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of methanol. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The organic layer is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove pyridine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield N-(5-Bromo-4-methylpyridin-2-yl)acetamide.
Causality Behind Experimental Choices:
-
Acetic Anhydride: This is a common and efficient acetylating agent that is readily available.
-
Pyridine: Pyridine serves a dual role as a solvent and a base to neutralize the acetic acid by-product of the reaction, driving the equilibrium towards the formation of the amide.
Caption: Inhibition of the p38 MAP Kinase Pathway.
While specific publicly disclosed clinical candidates directly derived from N-(5-Bromo-4-methylpyridin-2-yl)acetamide are not detailed in the searched literature, numerous patents describe the use of closely related 2-acetamidopyridine derivatives as kinase inhibitors for the treatment of various cancers and inflammatory conditions. [9]The structural motif of N-(5-Bromo-4-methylpyridin-2-yl)acetamide provides a validated starting point for the design and synthesis of novel therapeutics targeting a wide range of kinases.
Conclusion
N-(5-Bromo-4-methylpyridin-2-yl)acetamide is a chemical intermediate of significant value to the drug discovery and development community. Its straightforward two-step synthesis from readily available starting materials, combined with its versatile chemical functionality, makes it an attractive scaffold for the construction of complex bioactive molecules. Its established role as a precursor to potent kinase inhibitors, particularly those targeting the p38 MAP kinase pathway, underscores its importance in the ongoing search for novel therapeutics. This guide provides the essential technical information and procedural knowledge to enable researchers and scientists to effectively utilize this compound in their research endeavors.
References
- Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- Chempure Private Limited. (2025). N-(5-Bromo-4-methylpyridin-2-yl)acetamide, 98%.
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
- Achmem. (n.d.). N-(5-Bromo-4-methylpyridin-2-yl)acetamide.
- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ.
- CymitQuimica. (n.d.). N-(5-Bromo-2-methylpyridin-3-yl)acetamide.
- NIH. (n.d.). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
- Appchem. (n.d.). N-(5-Bromo-4-methylpyridin-2-yl)acetamide | 142404-82-8 | C8H9BrN2O.
- Benchchem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.
- Adooq Bioscience. (n.d.). p38-MAPK inhibitors.
- PubMed. (n.d.). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- BOC Sciences. (n.d.). p38 Inhibitors and p38 Signaling Pathway.
- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-.
- Tocris Bioscience. (n.d.). p38 MAPK Inhibitors.
- ChemUniverse. (n.d.). N-(5-BROMO-4-METHYLPYRIDIN-2-YL)ACETAMIDE [P81538].
- Benchchem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- NIH. (n.d.). N-(5-Bromopyridin-2-yl)acetamide - PMC.
- ChemicalBook. (n.d.). 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2.
- Appchem. (n.d.). N-(5-Bromo-4-methylpyridin-2-yl)acetamide | 142404-82-8 | C8H9BrN2O.
Sources
- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. achmem.com [achmem.com]
- 3. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]
- 4. appchemical.com [appchemical.com]
- 5. N-(5-Bromo-4-methylpyridin-2-yl)acetamide 98% 142404-82-8 | Chempure [chempure.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
